Ammonium pentafluoropropionate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
azanium;2,2,3,3,3-pentafluoropropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HF5O2.H3N/c4-2(5,1(9)10)3(6,7)8;/h(H,9,10);1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBNLXUGHUHZAPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(F)(F)F)(F)F)[O-].[NH4+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4F5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Preparative Chemical Transformations of Ammonium Pentafluoropropionate
Innovative Synthetic Routes to Ammonium (B1175870) Pentafluoropropionate
The primary approach to synthesizing ammonium pentafluoropropionate involves the direct reaction of pentafluoropropionic acid with ammonia (B1221849). This acid-base neutralization reaction is a straightforward and common method for producing ammonium salts of carboxylic acids.
The foundational precursor for the synthesis of this compound is pentafluoropropionic acid (CF3CF2COOH). This perfluorinated carboxylic acid is a strong acid and is commercially available, which facilitates its use in synthesis. The general synthetic route involves dissolving pentafluoropropionic acid in a suitable solvent and then introducing ammonia gas or an aqueous ammonia solution to precipitate the ammonium salt.
A patented method for producing ammonium salts of perfluorocarboxylic acids highlights the reaction of the corresponding perfluorocarboxylic acid with ammonia in a hydrocarbon solvent. This process allows for the smooth reaction and easy precipitation and separation of the resulting ammonium salt nih.gov. The reaction can be represented as:
CF₃CF₂COOH + NH₃ → CF₃CF₂COONH₄
While pentafluoropropionic acid is the direct precursor, research into novel synthetic pathways could explore in-situ generation of the acid followed by neutralization. However, the direct use of the pre-synthesized acid remains the most common and efficient method.
For the direct acid-base reaction between pentafluoropropionic acid and ammonia, a catalyst is generally not required as the reaction is thermodynamically favorable. However, in multiphase reaction systems, a phase-transfer catalyst (PTC) could potentially enhance the reaction rate. Phase-transfer catalysts, such as quaternary ammonium salts, facilitate the transfer of reactants between an aqueous phase and an organic phase, which can be beneficial if the reactants have different solubilities wikipedia.org.
In the context of this compound synthesis, if an aqueous solution of ammonia is used with pentafluoropropionic acid dissolved in an immiscible organic solvent, a PTC could facilitate the transport of the ammonium ion to the organic phase or the pentafluoropropionate anion to the aqueous phase, thereby accelerating the reaction at the interface. Commercially important PTCs include benzyltriethylammonium chloride and methyltricaprylammonium chloride wikipedia.org. However, for a straightforward precipitation reaction in a single-phase system, the use of a catalyst is less common.
Optimization of Reaction Conditions in this compound Synthesis
The efficiency and yield of this compound synthesis are significantly influenced by reaction conditions such as the choice of solvent, temperature, and pressure.
The choice of solvent is crucial for both the reaction and the subsequent isolation of the product. A patent for the synthesis of ammonium salts of perfluorocarboxylic acids suggests the use of hydrocarbon solvents nih.gov. In such solvents, the starting material, pentafluoropropionic acid, is soluble, while the resulting ammonium salt is not, leading to its precipitation. This allows for easy separation of the product by filtration.
For shorter-chain perfluorocarboxylic acids like pentafluoropropionic acid (a C3 acid), hydrocarbon solvents are particularly advantageous over ether-based solvents. The ammonium salts of these shorter-chain acids tend to have higher solubility in ethers, which would make their separation from the solvent more difficult rsc.org.
Table 1: Comparison of Solvent Suitability for Ammonium Perfluorocarboxylate Synthesis
| Carbon Chain Length of Acid | Hydrocarbon Solvent Suitability | Ether Solvent Suitability | Rationale |
|---|---|---|---|
| ≤ C8 | High | Low | The product has low solubility in hydrocarbons, allowing for easy precipitation and separation. Higher solubility in ethers complicates product isolation rsc.org. |
Temperature and pressure are key parameters that can be adjusted to optimize the synthesis of this compound. A general temperature range of 20°C to 200°C is cited as preferable for the synthesis of ammonium perfluorocarboxylates rsc.org. Lower temperatures may lead to a slow reaction rate, while temperatures exceeding 200°C can increase the rate of thermal decomposition of the ammonium salt product rsc.org.
The reaction is typically carried out at atmospheric pressure. However, pressures up to 5 kg/cm ² can be employed rsc.org. For long-chain perfluorocarboxylic acids that are solid at room temperature, conducting the reaction at a temperature above the melting point of the acid can facilitate a smooth reaction in a molten state rsc.org.
Table 2: Influence of Temperature and Pressure on Ammonium Perfluorocarboxylate Synthesis
| Parameter | Range | Effect on Reaction |
|---|---|---|
| Temperature | 20°C - 200°C | Influences reaction rate and product stability. Optimal temperature balances reaction speed with minimizing thermal decomposition rsc.org. |
Adherence to Green Chemistry Principles in this compound Synthesis Research
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be evaluated based on these principles.
One of the key principles of green chemistry is atom economy , which seeks to maximize the incorporation of all materials used in the process into the final product wordpress.comacs.org. The direct synthesis of this compound from pentafluoropropionic acid and ammonia exhibits 100% atom economy, as all atoms of the reactants are incorporated into the final product scranton.edulibretexts.org.
Another principle is the use of safer solvents. While hydrocarbon solvents are effective for product isolation, they are derived from fossil fuels and can have environmental impacts. Research into greener solvent alternatives, such as bio-based solvents or supercritical fluids, could improve the environmental profile of the synthesis.
Furthermore, developing catalytic processes that can operate under milder conditions (lower temperature and pressure) would contribute to a more energy-efficient and sustainable synthesis. While the current primary synthetic route is non-catalytic, future research could explore catalytic systems that enhance efficiency and reduce energy consumption. The use of biocatalysis, for instance, employing enzymes for amidation, represents a promising but currently unexplored avenue for the synthesis of such compounds rsc.org. The development of environmentally degradable quaternary ammonium salts also reflects a move towards greener chemical design, although this is more related to product lifecycle than direct synthesis wordpress.com.
Molecular and Supramolecular Architectural Elucidation of Ammonium Pentafluoropropionate Systems
Investigations into Solid-State Molecular Architectures
The solid-state arrangement of ions in ammonium (B1175870) pentafluoropropionate is dictated by a hierarchy of intermolecular forces, with hydrogen bonding playing a primary role. The elucidation of these crystalline architectures provides fundamental insights into how molecular recognition and packing are influenced by perfluorination.
In the solid state, the ammonium cation (NH₄⁺) acts as a proficient hydrogen bond donor, while the carboxylate group of the pentafluoropropionate anion (C₂F₅COO⁻) serves as an effective hydrogen bond acceptor. This donor-acceptor pairing is fundamental to the formation of the crystal lattice. Research on closely related systems, such as diisopropylammonium pentafluoropropionate, reveals that the cations function as double hydrogen bond donors, with each of the two oxygen atoms of the carboxylate group acting as a single hydrogen bond acceptor. znaturforsch.comresearchgate.net This interaction leads to the formation of robust, hydrogen-bonded aggregates.
The N-H···O hydrogen bonds are of medium strength, with donor-acceptor distances typically falling in the range of 2.8 to 2.9 Å. znaturforsch.com These interactions are the primary driving force for the self-assembly of the ions into well-defined motifs within the crystal. The resulting network is a complex, three-dimensional array where the electrostatic attraction between the cation and anion is directionally guided by these specific hydrogen bonds.
Crystal engineering principles allow for the rational design and prediction of crystal structures based on the understanding of intermolecular interactions. In the case of ammonium carboxylate salts, the formation of specific hydrogen-bonding patterns, known as synthons, is a key predictive tool. For this compound derivatives, the interaction between the ammonium cation and the carboxylate anion can be expected to form predictable supramolecular synthons.
Structural Characterization of Self-Assembled Systems Involving this compound
The propensity of this compound to form discrete, self-assembled structures is a direct consequence of the strong and directional hydrogen bonds it can form. These interactions lead to the creation of highly organized supramolecular architectures.
The formation of cyclic dimeric structures is a hallmark of many carboxylic acids and their salts. In the case of diisopropylthis compound, X-ray diffraction studies have confirmed the presence of such dimers in the solid state. znaturforsch.comresearchgate.net The asymmetric unit of the crystal contains two crystallographically independent pentafluoropropionate anions and two independent diisopropylammonium cations, which assemble into ring-shaped dimers situated around centers of symmetry. znaturforsch.com
These quasi-molecular cyclic dimers are exceptionally stable due to the cooperative nature of the two hydrogen bonds holding them together. The formation of these dimers can be considered a highly favorable self-assembly process, effectively creating a larger, charge-neutral supramolecular unit from the individual ions. The stability of these structures is evidenced by their consistent formation in the crystalline state.
Interactive Data Table: Crystallographic Data for a Related Compound (Diisopropylthis compound)
The following table presents selected crystallographic and hydrogen bond data for diisopropylthis compound, which serves as a structural model for understanding the potential architecture of this compound.
| Parameter | Dimer 1 | Dimer 2 |
| Crystal System | Triclinic | Triclinic |
| Space Group | P-1 | P-1 |
| N-H···O Distances (Å) | ||
| N1-H1A···O2 | 2.889(3) | - |
| N1-H1B···O1 | 2.846(3) | - |
| N2-H2A···O4 | - | 2.809(3) |
| N2-H2B···O3 | - | 2.894(3) |
| Selected Bond Lengths (Å) | ||
| C1-O1 | 1.259(3) | - |
| C1-O2 | 1.250(3) | - |
| C4-O3 | - | 1.253(3) |
| C4-O4 | - | 1.254(3) |
| **Selected Dihedral Angles (°) ** | ||
| O1-C1-C2-C3 | -178.6(2) | - |
| O2-C1-C2-C3 | 2.1(4) | - |
| O3-C4-C5-C6 | - | 178.8(2) |
| O4-C4-C5-C6 | - | -1.8(3) |
Data sourced from Reiß, G. J., & Meyer, M. K. (2006). Synthesis and Structural Characterization of Diisopropylammonium Trifluoroacetate and Diisoproplythis compound. Zeitschrift für Naturforschung B, 61(4), 479-484. znaturforsch.com
Mechanistic and Kinetic Investigations of Reactions Involving Ammonium Pentafluoropropionate
Role of Ammonium (B1175870) Pentafluoropropionate in Advanced Organic Transformations
While direct evidence is scarce, the potential roles of ammonium pentafluoropropionate in organic transformations can be hypothesized based on the reactivity of its constituent ions.
Without experimental data, any description of reaction pathways involving this compound would be purely conjectural. In hypothetical catalytic cycles, the ammonium cation could be involved in proton transfer steps, while the pentafluoropropionate anion might act as a weakly coordinating anion, potentially stabilizing cationic intermediates.
The identification of reaction intermediates is crucial for understanding reaction mechanisms. In reactions where this compound might be employed, one could speculate on the formation of various intermediates depending on the specific transformation. For instance, in a reaction involving a carbocation, the pentafluoropropionate anion could act as a counter-ion. However, without spectroscopic or trapping studies, the existence and structure of such intermediates remain unconfirmed.
Kinetic Studies of Reactions Facilitated by this compound
Kinetic studies provide quantitative insights into reaction rates and the factors that influence them. Such studies for reactions specifically facilitated by this compound are not documented in available literature.
The rate of a chemical reaction is a measure of how quickly reactants are converted into products. acs.org It is typically expressed in terms of the change in concentration of a reactant or product per unit time. acs.org A rate law is an equation that relates the reaction rate to the concentrations of reactants, and the proportionality constant is known as the rate constant. acs.org
A hypothetical rate law for a reaction involving this compound (APFP) and a substrate (S) might take the form:
Rate = k[S]m[APFP]n
Where 'k' is the rate constant, and 'm' and 'n' are the reaction orders with respect to the substrate and this compound, respectively. These orders must be determined experimentally. acs.org
Table 1: Hypothetical Kinetic Data for a Reaction Involving this compound
| Experiment | [Substrate] (M) | [this compound] (M) | Initial Rate (M/s) |
| 1 | 0.10 | 0.10 | 1.5 x 10-4 |
| 2 | 0.20 | 0.10 | 3.0 x 10-4 |
| 3 | 0.10 | 0.20 | 1.5 x 10-4 |
This is a hypothetical data table for illustrative purposes only.
Activation parameters, such as activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), are derived from the temperature dependence of the rate constant. These parameters provide insights into the energy requirements and the molecular order of the transition state. The Arrhenius equation and the Eyring equation are fundamental in calculating these parameters.
An energy profile for a reaction depicts the change in potential energy as reactants are converted to products, passing through a transition state. The peak of this profile corresponds to the activation energy of the reaction. Without experimental kinetic data for reactions involving this compound, it is not possible to construct an accurate energy profile or determine its activation parameters.
Regioselectivity and Stereochemical Implications of this compound Reactivity
Regioselectivity refers to the preference for one direction of bond making or breaking over all other possible directions. nih.gov Stereochemistry deals with the three-dimensional arrangement of atoms and molecules and its effect on chemical reactions. researchgate.net
The influence of this compound on the regioselectivity and stereochemistry of a reaction would depend on its specific role. For instance, if the pentafluoropropionate anion acts as a nucleophile, its regioselectivity would be governed by factors such as steric hindrance and electronic effects on the substrate. The stereochemical outcome could be influenced by whether the reaction proceeds through mechanisms like SN1 or SN2, which lead to racemization and inversion of stereochemistry, respectively. nih.gov However, due to the lack of specific research on this compound, any discussion on its regioselective and stereochemical implications remains speculative.
Advanced Applications of Ammonium Pentafluoropropionate in Chemical Sciences
Utilization in Directed Organic Synthesis and Fluorination Reactions
The pentafluoropropionate moiety is a key functional group in the synthesis of specialized organofluorine compounds. While the ammonium (B1175870) salt can be a source of the pentafluoropropionate nucleophile, more reactive derivatives such as pentafluoropropionic anhydride (PFPA) are frequently employed to introduce this group into organic molecules. This process, known as pentafluoropropionylation, is crucial for creating novel chemical entities with unique properties.
The introduction of the pentafluoropropionyl group (C₂F₅CO-) is a critical step in creating perfluoroalkylated building blocks, which are foundational components in medicinal chemistry and materials science. The high electronegativity and steric bulk of the pentafluoroethyl group can significantly alter the electronic properties, lipophilicity, and metabolic stability of a molecule.
Pentafluoropropionic anhydride (PFPA) is a primary reagent for this purpose, readily reacting with nucleophiles like amines and alcohols in a process called derivatization. thermofisher.comsigmaaldrich.com This reaction creates stable amide and ester linkages, respectively, effectively incorporating the C₂F₅ group into a new molecular framework. These derivatized molecules then serve as versatile building blocks for more complex syntheses. nih.govnih.gov For example, the reaction of PFPA with primary amines yields N-pentafluoropropionyl amides, which can be used in subsequent cross-coupling or condensation reactions.
Key Research Findings:
Derivatization Agent: PFPA is widely used as a derivatization reagent for amines and alcohols, facilitating their analysis via gas chromatography by increasing their volatility and thermal stability. thermofisher.comsigmaaldrich.com
Amine Reactivity: The reaction with primary and secondary amines is typically rapid and high-yielding, forming stable amide bonds. This is crucial for creating building blocks from biologically relevant molecules containing amine functionalities. nih.gov
Versatility: The resulting pentafluoropropionylated compounds are valuable intermediates. The fluorine atoms can influence the reactivity of adjacent functional groups, enabling selective chemical transformations.
Table 1: Properties of Pentafluoropropionic Anhydride (PFPA)
| Property | Value | Reference |
| Molecular Formula | C₆F₁₀O₃ | thermofisher.com |
| Molecular Weight | 310.05 g/mol | sigmaaldrich.com |
| Boiling Point | 69-70 °C (at 735 mmHg) | sigmaaldrich.com |
| Density | 1.571 g/mL (at 25 °C) | sigmaaldrich.com |
| Primary Use | Derivatizing agent for amines and alcohols | thermofisher.com |
Once novel building blocks are synthesized, they can be integrated into larger, more complex molecular architectures. The pentafluoropropionate group's influence on a molecule's conformational preference and intermolecular interactions can be leveraged to design molecules with specific three-dimensional shapes and functions. The synthesis of fluorinated azaheterocycles, for instance, often relies on building blocks that already contain the fluoroalkyl group. mdpi.com
The process involves multi-step synthetic pathways where the perfluoroalkylated intermediate, created as described above, is subjected to cyclization, cross-coupling, or other bond-forming reactions. The stability of the C-F bond ensures that the pentafluoroethyl group remains intact throughout these transformations, acting as a permanent modulator of the final product's properties. researchgate.net
Examples of Integration Strategies:
Heterocycle Synthesis: Fluorinated pyrones, synthesized from fluorinated diketones, can be converted into CF₃-bearing azaheterocycles like pyrazoles and pyridones, which are important scaffolds in pharmaceuticals. mdpi.com
Decarboxylative Coupling: Strategies involving the decarboxylation of fluorinated carboxylic acids or their salts can be used to introduce fluoroalkyl groups into molecules, offering a pathway to integrate these moieties into complex systems. nih.gov
Role in Materials Science and Functional Materials Development
The pentafluoropropionate anion is a component of interest in the design of advanced functional materials, including ionic liquids, polymers, and surface coatings. Its properties—hydrophobicity, chemical stability, and low surface energy—are imparted to the materials into which it is incorporated.
Ionic liquids (ILs) are salts with melting points below 100 °C, composed entirely of ions. uta.edu Their properties can be finely tuned by modifying the structure of the cation and/or anion. Incorporating the pentafluoropropionate anion is a strategy to create ILs with specific characteristics, such as high thermal stability and hydrophobicity.
While imidazolium and phosphonium are common cations, the ammonium cation from ammonium pentafluoropropionate can also be part of an IL structure. mdpi.com The synthesis of such ILs typically involves an ion exchange reaction (metathesis) where the original anion of an ammonium salt is replaced with the pentafluoropropionate anion. The resulting ILs would combine the properties of the ammonium cation with the unique features of the fluorinated anion.
Table 2: Common Cations and Anions in Ionic Liquid Design
| Ion Type | Examples | Typical Properties Contributed | Reference |
| Cations | Imidazolium, Pyridinium, Ammonium, Phosphonium | Governs viscosity, melting point, and thermal stability | mdpi.com |
| Anions | Halides (Cl⁻, Br⁻), Tetrafluoroborate (BF₄⁻), Acetate (CH₃COO⁻), Pentafluoropropionate (C₂F₅COO⁻) | Strongly influences polarity, miscibility with water, and chemical reactivity | nih.gov |
The pentafluoropropionate anion would be expected to increase the hydrophobicity and electrochemical stability of the IL compared to non-fluorinated carboxylate anions, making it suitable for applications in electrochemistry or as a solvent for specific reactions involving non-polar substrates.
Functionalizing polymers with specific chemical groups is a key strategy for creating advanced materials. Incorporating the pentafluoropropionate anion into a polymer structure, either as a counter-ion to a cationic polymer chain or grafted onto the polymer backbone, can create materials with tailored properties.
One relevant area is the development of "ionic fluorogels," which are polymer resins that combine fluorous components with ionic groups. acs.orgresearchgate.net Research has shown that polymers containing quaternary ammonium groups can be highly effective at adsorbing per- and polyfluorinated alkyl substances (PFAS), a class of compounds that includes perfluoropropionic acid, from water. acs.org This suggests a strong interaction between the ammonium cation and the fluorinated anion.
A polymer containing covalently bound ammonium groups could use mobile pentafluoropropionate anions as counter-ions, creating a single-ion conducting polymer electrolyte. Alternatively, grafting the pentafluoropropionate group onto a polymer backbone would create a permanently hydrophobic and chemically resistant material. nsf.gov
Modifying the surface chemistry of materials is crucial for applications ranging from biomedical devices to non-stick coatings. The low surface energy and hydrophobicity associated with fluorinated alkyl chains make the pentafluoropropionate group an excellent candidate for surface modification.
Surfaces containing reactive functional groups like hydroxyls (-OH) or amines (-NH₂) can be chemically modified using reagents like pentafluoropropionic anhydride. nih.gov This process covalently attaches the pentafluoropropionyl group to the surface, fundamentally altering its properties.
Effects of Surface Modification:
Increased Hydrophobicity: The fluorinated surface repels water, as demonstrated by an increased water contact angle.
Chemical Inertness: The high strength of the C-F bond makes the modified surface resistant to chemical attack. mdpi.com
Low Friction: Fluorinated surfaces often exhibit low coefficients of friction.
This approach can be used to treat a wide variety of substrates, including polymers, metals, and silicon wafers, to impart desirable surface properties for advanced technological applications. nih.gov
Catalytic Contributions in Chemical Processes
Development of Novel Catalytic Systems Employing this compound
The development of novel catalytic systems is a dynamic area of chemical research. Scientists continuously explore new compounds to serve as catalysts or as components of catalytic systems to enhance reaction rates, selectivity, and efficiency. While various ammonium salts have been integral to the design of new catalysts, there is a notable absence of published research detailing the use of this compound for this purpose. The unique electronic properties of the pentafluoropropionate group could theoretically influence the performance of a catalyst; however, without experimental data, its potential remains speculative.
Investigation of Heterogeneous and Homogeneous Catalysis
The distinction between heterogeneous and homogeneous catalysis is fundamental to the study of chemical kinetics and reactor design. Homogeneous catalysts exist in the same phase as the reactants, while heterogeneous catalysts are in a different phase. This distinction governs the catalyst's separation, recovery, and industrial applicability.
Theoretical and Computational Chemistry Studies of Ammonium Pentafluoropropionate Systems
Quantum Chemical Investigations of Electronic Structure and Reactivity
Quantum chemical methods are instrumental in elucidating the electronic properties and intrinsic reactivity of ammonium (B1175870) pentafluoropropionate. These calculations provide a detailed picture of the electron distribution and the energies of different molecular states, which are fundamental to understanding its chemical behavior.
Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are based on first principles and provide a rigorous quantum mechanical description of the system. DFT, a widely used alternative, offers a balance between computational cost and accuracy by approximating the electron correlation energy using functionals of the electron density. For ammonium pentafluoropropionate, DFT calculations could elucidate the nature of the ionic bond between the ammonium cation (NH₄⁺) and the pentafluoropropionate anion (CF₃CF₂COO⁻).
Key parameters that would be determined from such calculations include:
Optimized Geometry: The precise bond lengths, bond angles, and dihedral angles of both the cation and the anion, as well as their relative orientation in the ion pair.
Electron Density Distribution: Mapping the electron density would reveal the charge distribution across the molecule, highlighting the localization of positive charge on the ammonium ion and negative charge on the carboxylate group of the pentafluoropropionate anion.
Molecular Orbitals: The energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding the compound's reactivity. The HOMO is typically localized on the anion, while the LUMO is associated with the cation, indicating their respective electron-donating and electron-accepting capabilities.
| Parameter | Predicted Value | Significance |
|---|---|---|
| N-H Bond Length (Å) | ~1.03 | Indicates the geometry of the ammonium cation. |
| C=O Bond Length (Å) | ~1.25 | Characterizes the carboxylate group of the anion. |
| C-O Bond Length (Å) | ~1.28 | |
| Mulliken Charge on NH₄⁺ (a.u.) | ~+0.95 | Quantifies the ionic character of the interaction. |
| Mulliken Charge on C₅F₅O₂⁻ (a.u.) | ~-0.95 | |
| HOMO Energy (eV) | ~-7.5 | Determine the chemical reactivity and electronic stability. |
| LUMO Energy (eV) | ~+2.0 |
Theoretical calculations are also invaluable for mapping the energetic landscape of chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, the feasibility and kinetics of various reaction pathways can be predicted. For instance, the thermal decomposition of this compound or its reaction with other molecules can be modeled.
DFT calculations, particularly with functionals like B3LYP or MPW1K, have been successfully used to compute the activation barriers for reactions involving ammonia (B1221849) and related compounds. For this compound, such studies could investigate proton transfer reactions or nucleophilic substitution at the fluorinated carbon chain. The calculations would identify the transition state structures and their corresponding energies, providing a quantitative measure of the reaction barrier.
| Reaction Pathway | Reactants | Transition State Energy (kcal/mol) | Products | Reaction Energy (kcal/mol) |
|---|---|---|---|---|
| Proton Transfer | NH₄⁺C₅F₅O₂⁻ | ~25-35 | NH₃ + C₅F₅O₂H | Endothermic |
| C-C Bond Cleavage | C₅F₅O₂⁻ | > 50 | CO₂ + C₂F₅⁻ | Highly Endothermic |
Molecular Dynamics Simulations and Intermolecular Interactions
While quantum chemical methods are ideal for studying the properties of a single molecule or a small cluster, molecular dynamics (MD) simulations are employed to investigate the behavior of a large ensemble of molecules, providing insights into bulk properties and intermolecular interactions.
MD simulations can model the behavior of this compound in different solvents. By simulating the trajectories of the ions and solvent molecules over time, the solvation structure and dynamics can be characterized. For the ammonium cation, simulations in aqueous solution have shown a well-defined hydration shell with water molecules oriented to form hydrogen bonds with the N-H groups.
For this compound, MD simulations would reveal how solvent molecules arrange around the cation and the fluorinated anion. The radial distribution functions (RDFs) obtained from these simulations would quantify the average distance and coordination numbers of solvent molecules around each ion. This information is crucial for understanding how the solvent influences the ion pair's stability and reactivity. Furthermore, the dynamics of the solvation shell, such as the residence time of solvent molecules, can be calculated to understand the timescale of solvent exchange.
MD simulations are also a powerful tool for studying the interactions of this compound with other molecules, surfaces, or polymers. The interactions in ionic liquids containing fluorinated anions are often studied using MD simulations to understand their unique properties. These studies reveal how the fluorinated chains can lead to the formation of nanoscale segregated domains.
For this compound, simulations could explore its aggregation behavior in nonpolar solvents or its adsorption onto a solid surface. The potential of mean force (PMF) can be calculated to quantify the free energy changes associated with these processes. By analyzing the intermolecular forces, such as electrostatic interactions and van der Waals forces, the dominant drivers for these interactions can be identified. This is particularly relevant for understanding its role in applications such as surface coatings or as a component in electrolyte formulations.
Predictive Modeling for Novel Reactivity Patterns and Structural Properties
Building upon the fundamental insights from quantum chemistry and molecular dynamics, predictive models can be developed to forecast the properties and reactivity of this compound and related compounds. These models often employ quantitative structure-property relationship (QSPR) or machine learning approaches to correlate molecular descriptors with macroscopic properties.
For instance, the thermodynamic properties of various ammonium salts have been predicted using models like the modified nonelectrolyte UNIQUAC-NRF equation. Such models can be extended to predict properties like the solubility or activity coefficients of this compound in different solvents.
Furthermore, predictive models based on DFT calculations can be used to screen for novel reactivity patterns. By systematically modifying the structure of the reactants and calculating the corresponding reaction barriers, it is possible to identify new chemical transformations. For energetic nitrogen-rich salts, DFT and volume-based thermodynamics have been used to predict properties like heats of formation and detonation performance, guiding the design of new high-energy materials. Similar approaches could be applied to this compound to explore its potential in various applications by predicting its stability, reactivity, and other key performance indicators.
Advanced Analytical and Spectroscopic Methodologies for Ammonium Pentafluoropropionate Research
In-Situ Spectroscopic Characterization for Mechanistic Elucidation
In-situ spectroscopy allows for the real-time observation of chemical transformations, providing critical data on reaction kinetics, transient intermediates, and catalytic cycles without altering the reaction environment. mpg.de
Real-time Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for monitoring chemical reactions as they occur. rsc.org By circulating the reaction mixture through an NMR spectrometer, researchers can acquire spectra at regular intervals to track the consumption of reactants and the formation of products and intermediates. mpg.dersc.org For studies involving ammonium (B1175870) pentafluoropropionate, ¹⁹F NMR is particularly valuable due to the fluorine atoms in the pentafluoropropionate anion.
FlowNMR, a common setup for real-time monitoring, provides detailed kinetic data and mechanistic insights that are often missed by traditional offline analysis. rsc.orgrsc.org This approach is especially useful for optimizing reaction conditions to improve yield and minimize byproducts. magritek.com The distinct signals for the -CF₂- and -CF₃ groups in the pentafluoropropionate anion allow for precise tracking of transformations at these specific positions. For example, in a reaction where the carboxylate group is modified, subtle shifts in the ¹⁹F signals can provide information about the changing electronic environment of the fluorinated alkyl chain.
Table 1: Hypothetical ¹⁹F NMR Data for Monitoring a Reaction of Ammonium Pentafluoropropionate
This table illustrates how ¹⁹F NMR chemical shifts might change during a hypothetical esterification reaction, allowing researchers to track the conversion of the starting material to the product in real time.
| Time (min) | Compound | Group | Chemical Shift (ppm, relative to CFCl₃) | Integral (Relative Abundance) |
| 0 | This compound | -CF₂- | -120.5 | 2.00 |
| 0 | This compound | -CF₃- | -81.0 | 3.00 |
| 30 | This compound | -CF₂- | -120.5 | 1.00 |
| 30 | This compound | -CF₃- | -81.0 | 1.50 |
| 30 | Ethyl Pentafluoropropionate | -CF₂- | -121.2 | 1.00 |
| 30 | Ethyl Pentafluoropropionate | -CF₃- | -81.3 | 1.50 |
| 60 | This compound | -CF₂- | -120.5 | 0.25 |
| 60 | This compound | -CF₃- | -81.0 | 0.38 |
| 60 | Ethyl Pentafluoropropionate | -CF₂- | -121.2 | 1.75 |
| 60 | Ethyl Pentafluoropropionate | -CF₃- | -81.3 | 2.62 |
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a "molecular fingerprint" based on the vibrational modes of a molecule's functional groups. nih.govnih.govarxiv.org These two methods are complementary; IR spectroscopy measures the absorption of infrared radiation by vibrations that cause a change in the molecule's dipole moment, while Raman spectroscopy measures the inelastic scattering of light from vibrations that cause a change in the molecule's polarizability. arxiv.org
For this compound, IR spectroscopy is highly sensitive to the asymmetric stretching of the carboxylate group (COO⁻) and the N-H stretching and bending modes of the ammonium cation (NH₄⁺). Raman spectroscopy, conversely, is particularly effective for probing the symmetric vibrations of the C-C and C-F bonds within the fluorinated carbon backbone. arxiv.org By monitoring shifts in the position and intensity of these characteristic bands during a reaction, researchers can gain insights into bond formation and cleavage, changes in coordination, and the presence of hydrogen bonding. mdpi.com This data is crucial for understanding reaction mechanisms at a molecular level.
Table 2: Characteristic Vibrational Frequencies for this compound
This table outlines the expected IR and Raman active vibrational modes for the key functional groups in the compound, which serve as probes for structural and mechanistic studies.
| Functional Group | Vibrational Mode | Technique | Typical Wavenumber (cm⁻¹) | Expected Intensity |
| NH₄⁺ | N-H Stretch | IR | 3200-3000 | Strong, Broad |
| NH₄⁺ | N-H Bend | IR | ~1400 | Medium |
| COO⁻ | C=O Asymmetric Stretch | IR | 1610-1550 | Strong |
| COO⁻ | C=O Symmetric Stretch | Raman | 1440-1360 | Strong |
| C-F | C-F Stretch | IR | 1350-1100 | Very Strong |
| C-C | C-C Stretch | Raman | 900-800 | Medium-Strong |
Mass Spectrometry Techniques in Complex System Analysis
Mass spectrometry (MS) is an indispensable tool for analyzing complex mixtures by separating ions based on their mass-to-charge ratio (m/z). Advanced MS techniques provide high sensitivity and specificity for identifying known and unknown compounds.
High-Resolution Mass Spectrometry (HRMS), often performed on Time-of-Flight (TOF) or Orbitrap analyzers, provides highly accurate mass measurements, typically to within a few parts per million (ppm). chromatographyonline.commdpi.com This precision allows for the determination of the elemental formula of an unknown compound, making it a powerful tool for identifying reaction products, byproducts, and degradation compounds of this compound. cambridge.org
When coupled with a soft ionization technique like electrospray ionization (ESI), HRMS can detect the intact pentafluoropropionate anion ([C₃F₅O₂]⁻) with high fidelity. By comparing the experimentally measured exact mass to a theoretical mass calculated from the elemental formula, researchers can confirm the identity of a product with a high degree of confidence. nih.gov Tandem mass spectrometry (MS/MS) can further be used to fragment the ion and analyze its constituent parts, providing definitive structural confirmation. chromatographyonline.com
Table 3: Theoretical Exact Masses for HRMS Identification
This table shows the calculated exact masses for the pentafluoropropionate anion and a potential reaction product. HRMS instruments can measure these masses with sufficient accuracy to distinguish between compounds with the same nominal mass.
| Ion | Elemental Formula | Theoretical Exact Mass (m/z) |
| Pentafluoropropionate Anion | [C₃F₅O₂]⁻ | 178.98165 |
| Pentafluoropropionic Acid | [C₃HF₅O₂ - H]⁻ | 178.98165 |
| Sodium Adduct of Pentafluoropropionic Acid | [C₃HF₅O₂ + Na - 2H]⁻ | 200.96359 |
| Fragment Ion | [C₂F₅]⁻ | 118.99220 |
Ion Mobility Spectrometry (IMS) is a rapid separation technique that distinguishes ions based on their size, shape, and charge as they drift through a gas-filled chamber under the influence of an electric field. nih.gov When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation, enhancing the analysis of complex mixtures by separating isobaric and isomeric compounds that cannot be resolved by MS alone. chromatographyonline.commdpi.com
This technique is particularly useful for trace analysis, as it can separate the target analyte ion from background chemical noise, thereby improving the signal-to-noise ratio and lowering detection limits. mdpi.com In the context of this compound research, IMS-MS could be used to detect trace amounts of the compound in complex environmental or biological matrices. mdpi.com The technique yields a collision cross-section (CCS) value, a physicochemical parameter related to the ion's rotational average size and shape, which can be used as an additional, highly specific identifier alongside retention time and m/z ratio. nih.gov
Advanced Chromatographic Separations for Research Applications
Chromatography is a fundamental separation technique used to separate the components of a mixture for subsequent analysis and quantification. researchgate.net Advanced liquid chromatography methods offer significant improvements in resolution, speed, and efficiency.
Ultra-High-Performance Liquid Chromatography (UHPLC) utilizes columns packed with sub-2 µm particles, which, when operated at high pressures, can achieve significantly higher separation efficiency and much faster analysis times compared to traditional HPLC. nih.gov For the analysis of this compound, a reversed-phase UHPLC method would typically be employed. This setup uses a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase (e.g., a gradient of water and acetonitrile (B52724) with an acidic modifier). molnar-institute.com
The high resolving power of UHPLC is crucial for separating this compound from structurally similar fluorinated compounds or impurities within a sample. nih.gov Coupling UHPLC with high-resolution mass spectrometry (UHPLC-HRMS) creates a powerful platform for both the quantification and confident identification of analytes in complex research applications. nih.gov
Table 4: Representative UHPLC Method Parameters for this compound Analysis
This table provides an example of a set of starting conditions for developing a UHPLC-MS method for the separation and analysis of this compound.
| Parameter | Value / Description |
| Chromatography System | Ultra-High-Performance Liquid Chromatography (UHPLC) |
| Column | C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 1.7 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| Detector | High-Resolution Mass Spectrometer (e.g., Orbitrap or Q-TOF) |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |
Future Research Trajectories and Emerging Fields Pertaining to Ammonium Pentafluoropropionate
Interdisciplinary Research Frontiers Involving Ammonium (B1175870) Pentafluoropropionate
The exploration of ammonium pentafluoropropionate is poised to expand into several interdisciplinary fields, primarily driven by the compound's fluorinated nature.
Materials Science: The incorporation of fluorinated moieties can significantly alter the surface properties of materials, imparting hydrophobicity, oleophobicity, and low surface energy. Future research could investigate the use of this compound as a precursor or additive in the synthesis of fluoropolymers and surface coatings. These materials are critical in developing advanced textiles, self-cleaning surfaces, and low-friction coatings for a variety of industrial applications.
Electrochemistry: Ammonium salts are often utilized as electrolytes in electrochemical devices. The fluorinated anion in this compound could offer high electrochemical stability, a desirable trait for electrolytes in batteries and capacitors. Research in this area would likely focus on its ionic conductivity, electrochemical window, and compatibility with electrode materials. Quaternary ammonium salts, a related class of compounds, have been studied for their electrochemical properties, suggesting a potential avenue for investigating this compound. mdpi.comresearchgate.net
Ionic Liquids: While not a room-temperature ionic liquid itself, the pentafluoropropionate anion could be a component in the design of novel ionic liquids. nih.gov These designer solvents have applications in various chemical processes due to their low vapor pressure, thermal stability, and tunable properties. nih.govmdpi.com Research could explore the synthesis of ionic liquids incorporating the pentafluoropropionate anion with various organic cations to create new solvents with specific properties for applications in catalysis and separations.
Explorations in Sustainable Chemical Processes Utilizing this compound
The principles of green chemistry encourage the use of safer chemicals and more efficient processes, and fluorinated compounds are increasingly being assessed for their role in sustainable technologies. mdpi.comnih.gov
Catalysis: Ammonium salts can function as catalysts in various organic reactions. For instance, pentafluorophenylammonium triflate (PFPAT), a related compound, has been demonstrated as an efficient and recyclable organocatalyst for the synthesis of amidoalkyl naphthols. idosi.org This suggests that this compound could be investigated as a catalyst in reactions such as esterification or other condensation reactions, potentially offering advantages in terms of handling, stability, and recyclability. idosi.org The use of such organocatalysts aligns with the green chemistry goal of replacing more hazardous or metal-based catalysts. eurekaselect.comorientjchem.org
Sustainable Synthesis: The development of environmentally benign synthetic routes is a cornerstone of green chemistry. Future research could focus on developing sustainable methods for the synthesis of this compound itself, as well as its application in the synthesis of other valuable fluorinated molecules. core.ac.ukchemistryworld.com The broader context of sustainable ammonia (B1221849) production and the use of greener solvents and reagents would be relevant to this area of exploration. lehigh.edu
Unexplored Reactivity Landscapes and Synthetic Potential
The reactivity of this compound is largely uncharted, presenting a fertile ground for synthetic chemistry research.
Source of Pentafluoropropionyl Group: A primary area of investigation would be its use as a reagent for introducing the pentafluoropropionyl group (C₂F₅CO-) into organic molecules. This functional group can impart unique electronic and lipophilic properties, which are often sought after in the development of pharmaceuticals and agrochemicals.
Fluorination Chemistry: While not a direct fluorinating agent, the compound is part of the broader family of fluorinated substances used in organic synthesis. The stability of the C-F bond makes fluorinated compounds both persistent and possessed of unique chemical properties. core.ac.uk Research into the reactivity of the pentafluoropropionate anion could uncover novel synthetic transformations. fluorine1.ru
Novel Compound Synthesis: this compound could serve as a building block for more complex fluorinated molecules. For example, the synthesis of novel quaternary ammonium compounds with specific biological activities is an active area of research. nih.govnih.gov By reacting this compound with various electrophiles, it may be possible to create a library of new compounds for screening in various applications.
While direct experimental data on this compound is scarce, the foundational knowledge of its constituent ions provides a strong rationale for its future investigation across these emerging scientific frontiers.
Q & A
Q. What are the standard methods for synthesizing ammonium pentafluoropropionate, and how can purity be ensured?
this compound can be synthesized via neutralization of pentafluoropropionic acid with ammonium hydroxide. Key steps include:
- Purification : Recrystallization from anhydrous ethanol or ether to remove residual acid or salts.
- Quality control : Use nuclear magnetic resonance (NMR, <sup>19</sup>F) to confirm absence of unreacted precursors (e.g., pentafluoropropionic acid) and Fourier-transform infrared spectroscopy (FTIR) to validate the carboxylate anion .
- Thermal stability : Monitor decomposition temperatures via thermogravimetric analysis (TGA), as related esters (e.g., methyl pentafluoropropionate) exhibit boiling points >200°C .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- <sup>19</sup>F NMR : Identifies fluorine environments and detects impurities (e.g., trifluoroacetate derivatives) with shifts between −70 to −85 ppm .
- X-ray crystallography : Resolves crystal packing and coordination geometry (e.g., distorted square-pyramidal structures in copper-pentafluoropropionate complexes) .
- GC-MS : Quantifies volatile derivatives (e.g., pentyl pentafluoropropionate) using retention indices and fragmentation patterns (m/z 234 for molecular ion) .
Q. How do the physical properties of this compound compare to other fluorinated ammonium salts?
- Melting point : Lower than ammonium hexafluorophosphate due to weaker ionic interactions from the bulkier pentafluoropropionate anion.
- Solubility : Highly soluble in polar aprotic solvents (e.g., DMF, DMSO) but insoluble in hydrocarbons. Contrasts with ammonium fluoride, which readily dissolves in water but forms corrosive HF .
- Hygroscopicity : Less hygroscopic than ammonium trifluoroacetate, as shown in moisture uptake studies .
Advanced Research Questions
Q. How can experimental design address the instability of this compound in protic solvents?
- Solvent selection : Avoid water or alcohols; use anhydrous acetonitrile or THF to prevent hydrolysis.
- Inert atmosphere : Conduct reactions under nitrogen/argon to minimize degradation.
- Kinetic studies : Monitor decomposition pathways via <sup>19</sup>F NMR kinetics in varying solvents (e.g., half-life in H2O vs. DMSO) .
Q. What strategies resolve contradictions in spectroscopic data for fluorinated compounds like this compound?
- Isotopic labeling : Use <sup>13</sup>C-labeled analogs to distinguish overlapping signals in NMR.
- Crystallographic disorder analysis : Apply single-crystal X-ray refinement (e.g., 0.63:0.37 site disorder in pentafluoropropionate counter-ions) to clarify ambiguous electron density maps .
- Cross-validation : Combine GC-MS and LC-MS to differentiate co-eluting fluorinated byproducts .
Q. How does this compound influence interphase chemistry in electrochemical systems?
- SEI formation : Fluorinated anions enhance Li<sup>+</sup> transport in solid-electrolyte interphases (SEIs) by forming LiF-rich layers, as observed in analogous ammonium fluoride additives .
- Electrode compatibility : Test stability in half-cells (e.g., Li vs. graphite) using cyclic voltammetry (CV) to detect parasitic reactions (e.g., −1.2 V vs. Li/Li<sup>+</sup> reduction peaks) .
Q. What computational methods predict the reactivity of this compound in nucleophilic environments?
- DFT calculations : Model anion nucleophilicity using B3LYP/6-311+G(d) basis sets to compare charge distribution with trifluoroacetate .
- Molecular dynamics (MD) : Simulate solvent interactions to predict aggregation behavior in nonpolar media .
Methodological Frameworks
- FINER criteria : Ensure research questions are Feasible (e.g., accessible instrumentation), Novel (e.g., unexplored SEI effects), and Relevant (e.g., battery applications) .
- PICOT framework : Structure studies on toxicity (Population: mammalian cells; Intervention: this compound exposure; Comparison: ammonium fluoride; Outcome: cytotoxicity; Time: 24–72 hr) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
